

Application Note: Extraction and Purification of Clioquinol from Mexaform Tablets

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Abstract

This application note provides a detailed protocol for the extraction and purification of clioquinol from commercially available **Mexaform** tablets. The procedure involves solid-liquid extraction of the active pharmaceutical ingredient (API) from the tablet matrix, followed by purification using recrystallization. The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals requiring a pure sample of clioquinol for analytical, research, or further developmental purposes.

Introduction

Clioquinol (5-chloro-7-iodo-8-quinolinol) is a metal-chelating antimicrobial and neuroprotective agent.[1] Historically, it was used as a topical anti-infective and an oral intestinal amebicide.[2] [3] **Mexaform** is a pharmaceutical formulation that contains clioquinol in combination with other active ingredients, such as phanquone and oxyphenonium bromide, along with various excipients.[4][5] For many research applications, including the study of its mechanism of action or the development of new formulations, a pure sample of clioquinol is required. This document outlines a reliable method to extract and purify clioquinol from the complex matrix of **Mexaform** tablets.



Materials and Reagents

- Mexaform Tablets
- Methanol (HPLC Grade)
- Glacial Acetic Acid (ACS Grade)
- Deionized Water
- Acetonitrile (HPLC Grade)
- Ortho-phosphoric Acid (ACS Grade)
- Clioquinol Reference Standard (≥95% purity)
- Mortar and Pestle
- Volumetric flasks (100 mL, 50 mL, 10 mL)
- Beakers and Erlenmeyer flasks
- Sonicator bath
- Heating mantle with magnetic stirrer
- Whatman No. 42 filter paper or equivalent
- · Hirsch or Büchner funnel
- Vacuum filtration apparatus
- Rotary evaporator (optional)
- HPLC system with UV detector
- Analytical balance

Physicochemical Data and Formulation Details



Quantitative data regarding clioquinol's properties and the typical composition of **Mexaform** are summarized below for easy reference.

Table 1: Physical and Chemical Properties of Clioquinol

Property	Value	Reference	
Molecular Formula	C ₉ H ₅ ClINO	[1]	
Molecular Weight	305.50 g/mol [6]		
Appearance	Cream-colored to brownish- yellow powder	[6]	
Melting Point	Decomposes at 178-179 °C		
UV/Vis λmax	255, 324 nm [1]		
рКа	8.12 (in 50% aqueous ethanol)	[7]	

Table 2: Solubility of Clioquinol

Solvent	Solubility	Reference	
Water	Almost insoluble / <0.1 g/100 mL at 20 $^{\circ}\text{C}$	[6]	
Ethanol	Sparingly soluble; 1 part in 43 parts of boiling alcohol	[1]	
Methanol	1.5 mg/mL		
DMSO	~30 mg/mL; 61 mg/mL	[1][8]	
Chloroform	1 part in 128 parts	[6]	
Glacial Acetic Acid	1 part in 170 parts (cold); 1 part in 13 parts (boiling) [6]		

Table 3: Example Composition of **Mexaform** Tablets



Component	Quantity per Tablet	Role	Reference
Clioquinol (Vioform)	200 mg	Active Ingredient (Antimicrobial)	[4]
Phanquone (Entobex)	20 mg	Active Ingredient (Amebicide)	[4]
Oxyphenonium Bromide	2 mg	Active Ingredient (Anticholinergic)	[4]
Excipients	Varies	Binders, fillers (e.g., starch, cellulose)	[9]

Experimental Protocols Protocol 1: Solid-Liquid Extraction of Crude Clioquinol

This protocol describes the initial extraction of clioquinol from the tablet matrix.

- Tablet Preparation: Weigh 10 Mexaform tablets and calculate the average weight. Grind the tablets into a fine, homogenous powder using a mortar and pestle.
- Extraction: Accurately weigh a quantity of the powder equivalent to five tablets and transfer it to a 250 mL beaker. Add 100 mL of methanol to the beaker.
- Sonication: Place the beaker in a sonicator bath and sonicate for 30 minutes to facilitate the dissolution of the active ingredients.
- Heating and Stirring: Gently heat the suspension to 50-60°C on a hotplate with continuous stirring for 15 minutes. This enhances the solubility of clioquinol.[10]
- Isolation of Extract: Allow the mixture to cool to room temperature. The insoluble excipients will settle at the bottom.
- Filtration: Decant the supernatant and filter it through Whatman No. 42 filter paper using gravity or vacuum filtration to remove insoluble excipients.



- Repeat Extraction: Transfer the solid residue back to the beaker, add another 50 mL of methanol, and repeat steps 3-6 to maximize the extraction yield.
- Solvent Evaporation: Combine the methanolic filtrates in a round-bottom flask. Evaporate the
 methanol using a rotary evaporator or by gentle heating in a fume hood to obtain the crude
 solid extract. This crude extract will contain clioquinol, other soluble active ingredients, and
 soluble excipients.

Protocol 2: Purification by Recrystallization

This protocol purifies the crude clioquinol extract. The choice of solvent is based on clioquinol's high solubility in hot acetic acid and lower solubility in the cold.[6]

- Dissolution: Transfer the crude solid extract obtained from Protocol 1 to a 100 mL
 Erlenmeyer flask. Add a minimal volume of hot glacial acetic acid (heated to ~90-100°C)
 dropwise while stirring until the solid is just dissolved.
- Hot Filtration (Optional): If any insoluble impurities remain, perform a hot gravity filtration to remove them.
- Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

 Then, place the flask in an ice bath for 30 minutes to promote maximum crystallization.
- Crystal Collection: Collect the purified clioquinol crystals by vacuum filtration using a Hirsch or Büchner funnel.
- Washing: Wash the crystals with a small amount of cold deionized water to remove residual acetic acid.
- Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.[7]
- Yield Calculation: Weigh the final dried product and calculate the percentage yield based on the initial amount of clioquinol in the tablets.

Protocol 3: Purity Assessment by RP-HPLC

This protocol validates the purity of the extracted and purified clioquinol. The method is adapted from established stability-indicating LC methods.[9][11][12]



- Standard Preparation: Prepare a 100 µg/mL stock solution of clioquinol reference standard in methanol. From this, prepare a working standard of 10 µg/mL by diluting with the mobile phase.
- Sample Preparation: Accurately weigh approximately 10 mg of the purified clioquinol, dissolve it in methanol in a 100 mL volumetric flask, and make up to the mark. Dilute 1 mL of this solution to 10 mL with the mobile phase to get a final concentration of 10 μg/mL.
- Chromatographic Conditions:
 - o Instrument: HPLC with UV-Vis or Photodiode Array (PDA) Detector.
 - Column: C18, 4.6 x 250 mm, 5 μm particle size.
 - Mobile Phase: Acetonitrile:Water (90:10, v/v), with the pH of the water adjusted to 3.0 using 1% ortho-phosphoric acid.[9][11]
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 254 nm.[9][11]
 - Injection Volume: 20 μL.
 - Column Temperature: Ambient (25 ± 2 °C).
- Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for clioquinol is expected to be approximately 6.1 minutes.[9][11]
- Purity Calculation: Determine the purity of the sample by comparing the peak area of the clioquinol in the sample chromatogram to the total area of all peaks.

Table 4: HPLC Parameters for Purity Analysis

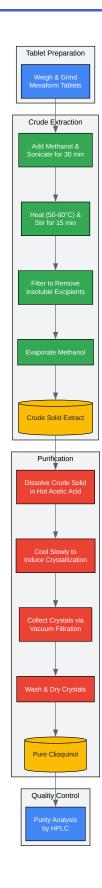


Parameter	Condition
Column	C18 (4.6 x 250 mm, 5 μm)
Mobile Phase	Acetonitrile : Water (pH 3.0) (90:10, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	20 μL
Temperature	Ambient (25 °C)
Expected Retention Time	~6.1 min

Visualized Workflows

The following diagrams illustrate the logical flow of the extraction and purification process.

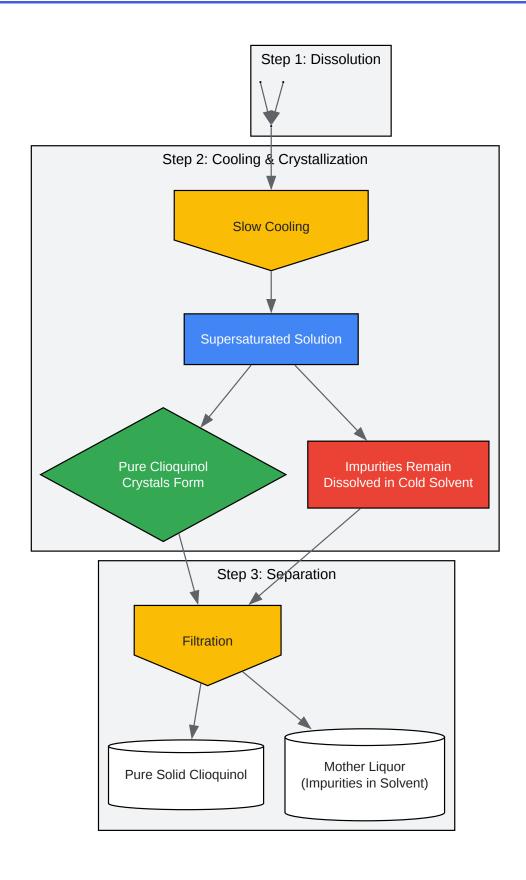




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Caption: Experimental workflow for clioquinol extraction and purification.





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Caption: Principle of purification by recrystallization.



Safety Precautions

- All procedures should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Methanol is flammable and toxic; avoid inhalation and contact with skin.
- Glacial acetic acid is corrosive; handle with care.
- Clioquinol has been associated with neurotoxicity; handle the pure compound with caution.
 [3] Review the Safety Data Sheet (SDS) for all chemicals before use.

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